

Application Notes and Protocols for FR-145715 Administration in Rodent Models

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Compound of Interest

Compound Name: FR-145715
CAS No.: 149917-31-7
Cat. No.: B15610079

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Introduction

FR-145715 is a novel compound under investigation for its potential therapeutic applications. These application notes provide a comprehensive overview of the administration of **FR-145715** in rodent models, including detailed protocols for pharmacokinetic and efficacy studies. The information is intended for researchers, scientists, and drug development professionals to facilitate consistent and reproducible experimental outcomes.

Data Presentation

Table 1: Pharmacokinetic Parameters of FR-145715 in CD₂F₁ Mice

Parameter	Intravenous (IV) Administration (100 µg/kg)	Intraperitoneal (IP) Administration (100 µg/kg)
C _{max} (Maximum Concentration)	129 nM (172 ng/mL)	18.3 nM
t _{1/2} (Half-life)	510 min	840 min
Cl _{tb} (Total Body Clearance)	6.35 mL/min/m ²	127 mL/min/m ²
Bioavailability	N/A	~20%

Data represents mean values obtained from male CD₂F₁ mice.[1]

Table 2: Recommended Dosing and Administration Routes for Efficacy Studies

Rodent Model	Administration Route	Recommended Dose	Frequency	Vehicle
Nude Mice (with cancer xenografts)	Intraperitoneal (IP)	100 µg/kg/day	Daily	0.7% DMSO in saline

Experimental Protocols

Protocol 1: Pharmacokinetic Study of FR-145715 in Mice

Objective: To determine the pharmacokinetic profile of **FR-145715** following intravenous and intraperitoneal administration in mice.

Materials:

- **FR-145715**
- Male CD₂F₁ mice[1]
- Vehicle: 0.7% DMSO in saline[1]
- Standard laboratory equipment for rodent handling and dosing

- Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
- Analytical equipment for quantifying **FR-145715** in plasma (e.g., LC-MS/MS)

Procedure:

- **Animal Acclimation:** Acclimate male CD₂F₁ mice to the laboratory environment for at least one week prior to the experiment.
- **Dose Preparation:** Prepare a stock solution of **FR-145715** in the vehicle. The final concentration should be such that the required dose can be administered in a reasonable volume (e.g., 100 µL).
- **Dosing:**
 - **Intravenous (IV) Group:** Administer a single bolus injection of **FR-145715** at 100 µg/kg into the tail vein.[\[1\]](#)
 - **Intraperitoneal (IP) Group:** Administer a single intraperitoneal injection of **FR-145715** at 100 µg/kg.[\[1\]](#)
- **Blood Sampling:** Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose). For IV administration, plasma levels can be expected to be measurable for up to 17 hours, while for IP, they may be above detection limits for about 4 hours.[\[1\]](#)
- **Plasma Preparation:** Process the collected blood samples to obtain plasma.
- **Sample Analysis:** Quantify the concentration of **FR-145715** in the plasma samples using a validated analytical method. The limit of detection for the assay should be around 5 ng/mL.[\[1\]](#)
- **Data Analysis:** Calculate pharmacokinetic parameters such as C_{max}, t_{1/2}, and clearance using appropriate software. The bioavailability of the IP route can be calculated by comparing the Area Under the Curve (AUC) with the IV route.[\[1\]](#)

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of **FR-145715** in a rodent cancer xenograft model.

Materials:

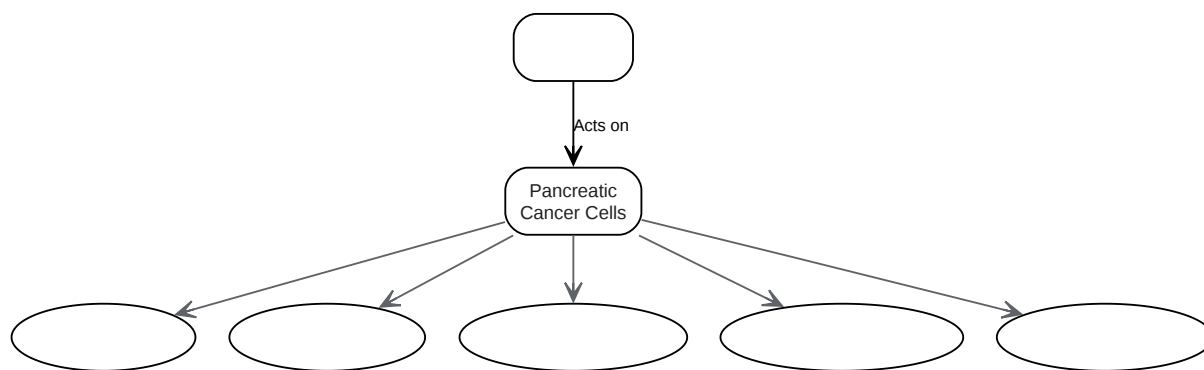
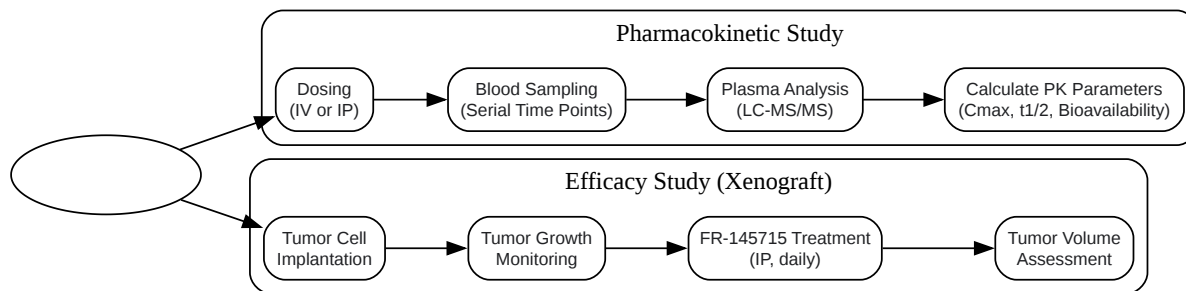
- **FR-145715**
- Nude mice (athymic)
- Human cancer cells for xenograft implantation
- Vehicle: 0.7% DMSO in saline[1]
- Standard laboratory equipment for tumor implantation, measurement, and animal monitoring.

Procedure:

- Cell Culture: Culture the selected human cancer cells under appropriate conditions.
- Tumor Implantation: Subcutaneously implant a defined number of cancer cells into the flank of each nude mouse.
- Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
- Randomization: Randomize the mice into treatment and control groups.
- Treatment Administration:
 - Treatment Group: Administer **FR-145715** intraperitoneally at a dose of 100 µg/kg/day.[1]
 - Control Group: Administer an equivalent volume of the vehicle.
- Efficacy Assessment: Continue treatment for a predetermined period and monitor tumor growth and the general health of the animals. The primary endpoint is typically the inhibition of tumor growth.[1]

- Data Analysis: Compare the tumor volumes between the treatment and control groups to determine the efficacy of **FR-145715**.

Visualizations



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References

- [1. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
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